

2-Phenylquinoline-7-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

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An In-depth Technical Guide to **2-Phenylquinoline-7-carboxylic acid**

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **2-Phenylquinoline-7-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

2-Phenylquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The presence of both the quinoline core and the carboxylic acid functional group makes it a valuable building block in medicinal chemistry.

Physicochemical Properties

The key quantitative data for **2-Phenylquinoline-7-carboxylic acid** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.27 g/mol [1]
CAS Number	841297-69-6[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Phenylquinoline-7-carboxylic acid** are presented below. The synthesis is proposed as a two-step process involving the formation of an aldehyde intermediate followed by its oxidation.

Synthesis of 2-Phenylquinoline-7-carboxylic acid

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the formylation of 2-phenylquinoline to produce the aldehyde intermediate.

- Materials:

- 2-Phenylquinoline
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Anhydrous Dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

- Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
- Add POCl_3 (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
- Reaction with 2-Phenylquinoline: After the addition of POCl_3 is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.
- Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate.
- Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO_3 solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.

Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to **2-Phenylquinoline-7-carboxylic acid**

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid.

- Materials:
 - 2-Phenylquinoline-7-carbaldehyde

- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Acetone
- Dilute sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Procedure (Illustrative):
 - Dissolve 2-Phenylquinoline-7-carbaldehyde in acetone in a round-bottom flask.
 - Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
 - Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
 - Filter the mixture to remove the manganese dioxide precipitate.
 - To the filtrate, add a solution of sodium bisulfite to remove any excess potassium permanganate.
 - Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
 - Collect the precipitate by filtration, wash with cold water, and dry to obtain **2-Phenylquinoline-7-carboxylic acid**.

HPLC Analysis of 2-Phenylquinoline-7-carboxylic acid

This stability-indicating HPLC method can be used to assess the purity of **2-Phenylquinoline-7-carboxylic acid** and to monitor its formation from the aldehyde.

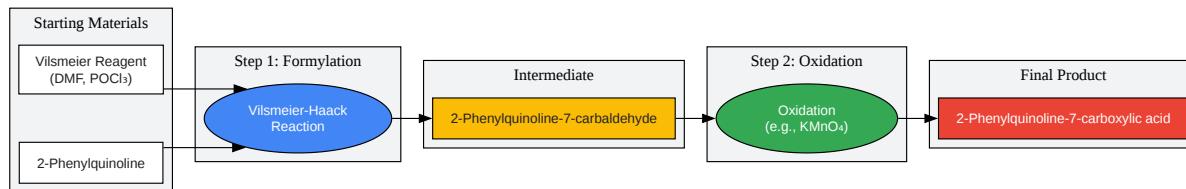
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.
- Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
- Injection Volume: 10 µL.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the sample.
 - Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
 - Filter the solution through a 0.22 µm syringe filter before injection.

Visualized Workflow

The following diagram illustrates the proposed two-step synthesis of **2-Phenylquinoline-7-carboxylic acid**.



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Caption: Proposed two-step synthesis of **2-Phenylquinoline-7-carboxylic acid**.

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References

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